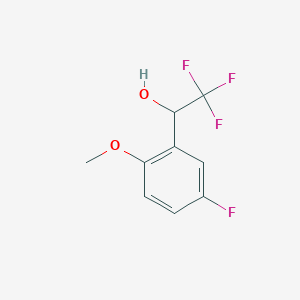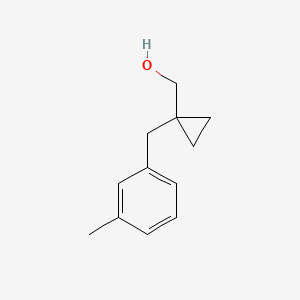
1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the halogenation of a precursor compound, such as 1-bromo-4-chloro-2-methylbenzene, followed by further functionalization to introduce the chloromethyl and fluorine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation, crystallization, and purification to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions may involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are used in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chloro-2-methylbenzene: A similar compound with a methyl group instead of a chloromethyl group.
1-Bromo-4-chloro-2-fluorobenzene: A compound with similar halogen substitutions but lacking the chloromethyl group.
1-Bromo-4-chloro-2-(methoxymethyl)benzene: A compound with a methoxymethyl group instead of a chloromethyl group.
Uniqueness
1-Bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene is unique due to the combination of halogen atoms and the chloromethyl group, which imparts specific reactivity and properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C7H4BrCl2F |
|---|---|
Peso molecular |
257.91 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,3H2 |
Clave InChI |
XACYWPXXHHPAML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
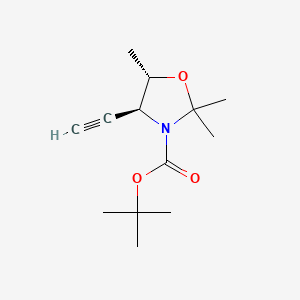
![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
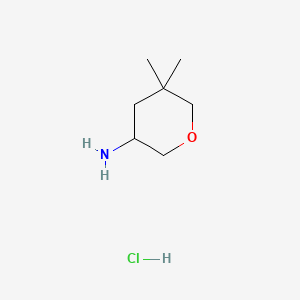
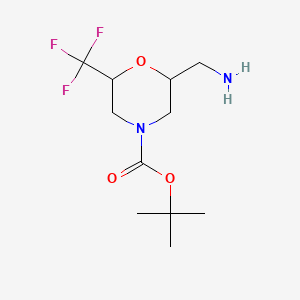
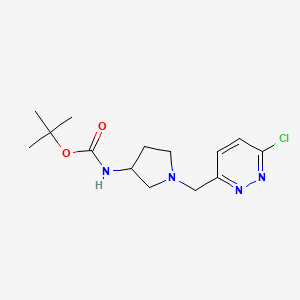
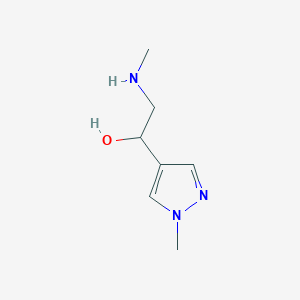
![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)

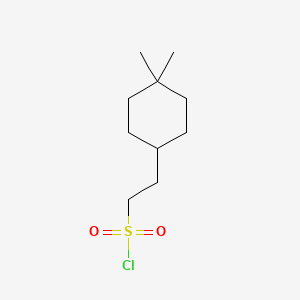
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

